

Synthesis and purification of Amino-PEG12-CH2-Boc.

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Compound of Interest		
Compound Name:	Amino-PEG12-CH2-Boc	
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An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG12-CH2-Boc

This guide provides a comprehensive overview of a plausible synthetic route and purification protocol for **Amino-PEG12-CH2-Boc**, a heterobifunctional PEG linker essential for researchers, scientists, and professionals in the field of drug development and bioconjugation. The target molecule in this guide is systematically named N-Boc-amino-PEG12-alcohol, which features a Boc-protected amine and a terminal hydroxyl group, making it a versatile building block in chemical synthesis.

Synthetic Strategy

The synthesis of N-Boc-amino-PEG12-alcohol is most effectively achieved through the reduction of its corresponding carboxylic acid precursor, t-Boc-N-amido-PEG12-acid. This transformation is a standard procedure in organic chemistry, and several reducing agents can be employed. For this guide, we will focus on a mild and efficient one-pot method utilizing 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride (NaBH4). This method is known to proceed with high fidelity and minimal side reactions, preserving the integrity of the Boc protecting group.[1][2]

Reaction Scheme:

Boc-NH-PEG12-COOH → Boc-NH-PEG12-CH2OH

Experimental Protocol



This section details the step-by-step methodology for the synthesis of N-Boc-amino-PEG12-alcohol.

Materials and Reagents

Reagent/Material	Molecular Weight (g/mol)	Amount	Moles
t-Boc-N-amido- PEG12-acid	717.84	1.0 g	1.39 mmol
1,1'- Carbonyldiimidazole (CDI)	162.15	249 mg	1.54 mmol
Sodium borohydride (NaBH4)	37.83	263 mg	6.95 mmol
Anhydrous Tetrahydrofuran (THF)	-	20 mL	-
Deionized Water	-	10 mL	-
1N Hydrochloric Acid (HCl)	-	As needed	-
Ethyl Acetate	-	100 mL	-
Saturated Sodium Bicarbonate (NaHCO3)	-	50 mL	-
Brine	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO4)	-	As needed	-
Silica Gel (for chromatography)	-	As needed	-

Synthesis Procedure



- Activation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve t-Boc-N-amido-PEG12-acid (1.0 g, 1.39 mmol) in anhydrous THF (10 mL). To this solution, add CDI (249 mg, 1.54 mmol) in one portion. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of CO2 gas.
- Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (263 mg, 6.95 mmol) in deionized water (5 mL). Add the NaBH4 solution to the reaction mixture in one portion.[2]
- Reaction Quenching and Work-up: Stir the resulting solution at 0 °C for 30 minutes, then
 allow it to warm to room temperature and stir for an additional 2 hours. After the reaction is
 complete (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of
 1N HCl until the pH of the aqueous layer is ~2-3.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-Boc-amino-PEG12-alcohol is purified by flash column chromatography on silica gel.

- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
- Procedure:



- Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and pack the column.
- Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
- Elute the column with the gradient of methanol in dichloromethane.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-amino-PEG12-alcohol as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

- ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the newly formed methylene protons adjacent to the hydroxyl group (a triplet at ~3.7-3.8 ppm). The integration of these peaks should correspond to the expected proton ratios.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a
 major ion corresponding to the molecular weight of the product (e.g., [M+Na]+).

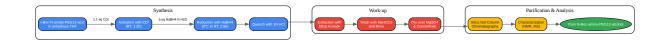
Quantitative Data Summary



Parameter	Value
Starting Material	t-Boc-N-amido-PEG12-acid
Molecular Weight of Starting Material	717.84 g/mol
Molecular Weight of Product	703.84 g/mol
Theoretical Yield	980 mg
Expected Experimental Yield	70-85%
Expected Purity (post-chromatography)	>95%

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Bocamino-PEG12-alcohol.



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Caption: Workflow for the synthesis and purification of N-Boc-amino-PEG12-alcohol.

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